1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
Description
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a brominated pyrazole core linked via a methylene bridge to a 1,2,4-triazol-3-amine moiety. Its molecular formula is C₉H₁₂BrN₇ (based on structural analogs in and ), with a monoisotopic mass of approximately 297.03 g/mol. The bromine atom and dimethyl groups on the pyrazole ring enhance steric and electronic effects, while the triazole-amine group contributes to hydrogen-bonding capabilities, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H11BrN6 |
|---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H11BrN6/c1-5-7(9)6(14(2)12-5)3-15-4-11-8(10)13-15/h4H,3H2,1-2H3,(H2,10,13) |
InChI Key |
KGNCBVYEZIVTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves two key heterocyclic components:
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-yl fragment
- 1H-1,2,4-triazol-3-amine moiety
The typical approach is to first prepare the substituted pyrazole intermediate, followed by a coupling reaction with the triazole amine via a methylene linker.
Preparation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-yl Intermediate
The brominated pyrazole intermediate is often synthesized by bromination of 1,3-dimethyl-1H-pyrazole derivatives. According to patent WO2021096903A1, bromination can be achieved using brominating agents under controlled conditions to selectively brominate the 4-position of the pyrazole ring, yielding 4-bromo-1,3-dimethyl-1H-pyrazole derivatives with yields typically around 75-80%.
Coupling with 1H-1,2,4-triazol-3-amine
The key step involves linking the brominated pyrazole to the 1,2,4-triazol-3-amine through a methylene bridge. This can be achieved by:
- Reacting the bromomethyl derivative of 4-bromo-1,3-dimethyl-1H-pyrazole with 1H-1,2,4-triazol-3-amine under nucleophilic substitution conditions.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction conditions involve mild heating (e.g., 50-80°C) and the presence of a base such as potassium carbonate to facilitate substitution.
This method is consistent with general synthetic strategies for pyrazole-triazole linked compounds reported in the literature.
Alternative Synthetic Routes
Other synthetic routes reported for related pyrazole-triazole compounds include:
- Condensation reactions of pyrazole aldehydes with triazole derivatives in the presence of catalysts such as piperidine under reflux conditions.
- Use of diazonium salts and heterocyclic amines to form pyrazole-triazole conjugates via coupling reactions.
These methods may be adapted to synthesize the target compound by modifying the substituents accordingly.
Reaction Conditions and Yields
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm the substitution pattern and methylene linkage.
- Mass Spectrometry (MS) : To confirm molecular weight and bromine isotopic pattern.
- Infrared Spectroscopy (IR) : To identify characteristic functional groups such as NH2 and heterocyclic ring vibrations.
- Elemental Analysis : To verify compound purity and composition.
These techniques are standard and have been reported in related pyrazole-triazole synthesis studies.
Summary of Research Results
- The bromination of pyrazole derivatives is well-established with good yields and selectivity.
- Coupling reactions with triazol-3-amine proceed smoothly under mild basic conditions, yielding the target compound efficiently.
- Alternative methods involving condensation and diazonium salt coupling provide versatile routes but may require optimization for this specific compound.
- The final compound exhibits expected spectral properties confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
- Molecular Formula : C₈H₁₀BrN₅
- Monoisotopic Mass: 255.01 g/mol .
- Key Differences :
- Replaces the 1,2,4-triazol-3-amine group with a secondary pyrazole ring.
- Lacks the dimethyl substitution on the pyrazole, reducing steric hindrance.
- Biological Relevance : Pyrazole derivatives are common kinase inhibitors (), but the absence of the triazole-amine may limit hydrogen-bonding interactions with targets like ATP-binding pockets .
1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-Amine
- Molecular Formula : C₁₆H₁₄BrN₃
- Monoisotopic Mass: 327.04 g/mol .
- Key Differences :
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Nitrogen Content and Energetic Potential
The target compound’s nitrogen-rich structure (7 nitrogen atoms) aligns with trends in high-energy-density materials (HEDMs). Similar triazole-pyrazole hybrids in exhibit high heats of formation (>300 kJ/mol) and detonation velocities (~8,500 m/s), driven by nitrogen’s energy release upon decomposition. The bromine atom may slightly reduce energy density but improve thermal stability .
Q & A
Basic: What are the optimal synthetic routes for 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between pyrazole precursors (e.g., 4-bromo-1,3-dimethylpyrazole) and triazole derivatives.
- Nucleophilic substitutions to introduce the methyl bridge between the pyrazole and triazole rings .
Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., K₂CO₃). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Advanced: How can computational methods predict the biological targets of this compound?
Methodological Answer:
Molecular docking and density functional theory (DFT) calculations are critical:
- Docking software (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes (e.g., kinases) or receptors (e.g., GPCRs) by simulating ligand-protein interactions .
- DFT optimizes the compound’s 3D geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., amine groups for hydrogen bonding) .
For validation, compare computational results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 323.04 for [M+H]⁺) .
- X-ray Diffraction: Determines crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
Advanced: How can researchers resolve contradictions in biological activity data?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme assays) require:
- Orthogonal assays: Validate results using different methods (e.g., fluorescence-based vs. radiometric assays) .
- Dose-response studies: Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural analogs: Compare activity with derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .
- Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .
Basic: What are the key physicochemical properties influencing this compound’s reactivity?
Methodological Answer:
- LogP (2.8–3.2): Predicts moderate lipophilicity, affecting solubility in aqueous buffers .
- pKa (8.5–9.0): The amine group’s basicity influences protonation states under physiological conditions .
- Hydrogen-bond donors/acceptors: The triazole’s N-atoms and amine group enable interactions with biological targets .
Advanced: What strategies optimize this compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the amine to enhance oral bioavailability .
- Metabolic stability assays: Use human liver microsomes (HLMs) to identify vulnerable sites (e.g., bromine for CYP450-mediated dehalogenation) .
- Co-crystallization studies: Modify the pyrazole’s methyl groups to reduce steric hindrance in target binding .
Basic: How does the bromine substituent affect the compound’s electronic properties?
Methodological Answer:
- Electron-withdrawing effect: Bromine increases the pyrazole ring’s electrophilicity, enhancing reactivity in SNAr reactions .
- Steric effects: The 4-bromo group may hinder rotation of the methyl bridge, stabilizing specific conformations .
- Impact on spectroscopy: Bromine’s heavy atom effect quenches fluorescence but enhances X-ray diffraction resolution .
Advanced: What in silico tools model this compound’s supramolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) simulations: Analyze stability in lipid bilayers or protein binding pockets over 100-ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study bond-breaking/forming events (e.g., hydrogen bonding with catalytic residues) .
- Crystal structure prediction (CSP): Use algorithms (e.g., USPEX) to forecast polymorphs with distinct hydrogen-bonding networks .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of bromine vapors .
- Waste disposal: Neutralize acidic/basic byproducts before incineration .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Methodological Answer:
- Fragment-based screening: Replace the triazole with 1,2,3-triazole or imidazole to assess selectivity for kinases vs. phosphatases .
- 3D-QSAR models: Generate CoMFA/CoMSIA maps to correlate steric/electronic features with IC₅₀ values .
- Alanine scanning mutagenesis: Identify critical residues in the target protein for rational design of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
